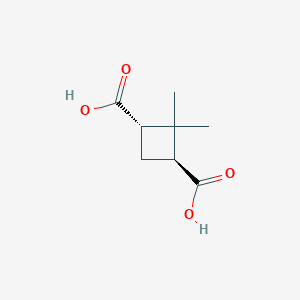
trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a cycloalkane derivative characterized by the presence of two carboxylic acid groups attached to a cyclobutane ring, with two methyl groups at the 2-position in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions:
Oxidation: trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylates.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model to study the behavior of cycloalkane derivatives in biological systems. Its interactions with enzymes and other biomolecules can provide insights into metabolic pathways and enzyme mechanisms.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. In chemical reactions, the compound’s carboxylic acid groups can participate in acid-base reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. The trans configuration of the methyl groups influences the compound’s reactivity and stability.
類似化合物との比較
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: The cis isomer has different spatial orientation of the methyl groups, leading to distinct chemical properties.
2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: Without specifying the stereochemistry, this compound can exist in both cis and trans forms.
Uniqueness: The trans configuration of trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid imparts unique steric and electronic properties that differentiate it from its cis counterpart
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
(1S,3S)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |
InChIキー |
KLGKVMMWRDYKJM-RFZPGFLSSA-N |
異性体SMILES |
CC1([C@H](C[C@@H]1C(=O)O)C(=O)O)C |
正規SMILES |
CC1(C(CC1C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















